Cas no 65143-04-6 ((+)-Cyclopentyl S-propyl methylphosphonothioate)

65143-04-6 structure
상품 이름:(+)-Cyclopentyl S-propyl methylphosphonothioate
(+)-Cyclopentyl S-propyl methylphosphonothioate 화학적 및 물리적 성질
이름 및 식별자
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- (S)-O-Cyclopentyl S-propyl methylphosphonothioate
- 65167-61-5
- 65167-62-6
- 85473-34-3
- (+)-Cyclopentyl S-propyl methylphosphonothioate
- Phosphonothioic acid, methyl-, O-cyclopentyl S-propyl ester
- 65143-04-6
- (+-)-O-Cyclopentyl S-propyl methylphosphonothioate
- Phosphonothioic acid, methyl-, O-cyclopentyl S-propyl ester, (-)-
- (R)-O-Cyclopentyl S-propyl methylphosphonothioate
- O-Cyclopentyl S-propyl methylphosphonothioate
- DTXSID50983713
- Phosphonothioic acid, methyl-, O-cyclopentyl S-propyl ester, (+)-
- (-)-Cyclopentyl S-propyl methylphosphonothioate
- (+-)-Cyclopentyl S-propyl methylphosphonothioate
- Phosphonothioic acid, methyl-, O-cyclopentyl S-propyl ester, (+-)-
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- 인치: InChI=1S/C9H19O2PS/c1-3-8-13-12(2,10)11-9-6-4-5-7-9/h9H,3-8H2,1-2H3
- InChIKey: HQGSMDCBXJCTJI-UHFFFAOYSA-N
계산된 속성
- 정밀분자량: 222.08433802Da
- 동위원소 질량: 222.08433802Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 5
- 복잡도: 190
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 51.6Ų
- 소수점 매개변수 계산 참조값(XlogP): 2
(+)-Cyclopentyl S-propyl methylphosphonothioate 관련 문헌
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
65143-04-6 ((+)-Cyclopentyl S-propyl methylphosphonothioate) 관련 제품
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Jincang Pharmaceutical (Shanghai) Co., LTD.
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Wuhan brilliant Technology Co.,Ltd
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